2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Lipophilicity LogP Partition coefficient

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid (CAS 24340-19-0) is a synthetic triiodinated phenoxyalkanoic acid derivative belonging to the N-methylacetamido-substituted series. With a molecular formula of C₁₅H₁₈I₃NO₄, a molecular weight of 657.02 g/mol, and a computed LogP of 4.505, this compound occupies a distinct position within a homologous family that spans acetic (C₂), propionic (C₃), butyric (C₄), valeric (C₅), and hexanoic (C₆) α-alkanoic acid chain lengths.

Molecular Formula C15H18I3NO4
Molecular Weight 657.02 g/mol
CAS No. 24340-19-0
Cat. No. B13796532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
CAS24340-19-0
Molecular FormulaC15H18I3NO4
Molecular Weight657.02 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I
InChIInChI=1S/C15H18I3NO4/c1-4-5-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(3)8(2)20/h7,11H,4-6H2,1-3H3,(H,21,22)
InChIKeyZUOYTYCRBLTRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic Acid (CAS 24340-19-0): Physicochemical Identity and Comparator Landscape


2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid (CAS 24340-19-0) is a synthetic triiodinated phenoxyalkanoic acid derivative belonging to the N-methylacetamido-substituted series . With a molecular formula of C₁₅H₁₈I₃NO₄, a molecular weight of 657.02 g/mol, and a computed LogP of 4.505, this compound occupies a distinct position within a homologous family that spans acetic (C₂), propionic (C₃), butyric (C₄), valeric (C₅), and hexanoic (C₆) α-alkanoic acid chain lengths . Structurally, it features three iodine atoms on a phenoxy ring at positions 2, 4, and 6, an N-methylacetamido group at position 3, and an n-butyl side chain terminating in a carboxylic acid moiety—a configuration that underpins its utility as a synthetic intermediate in iodinated contrast agent chemistry and as a reference standard in analytical method development . The compound is catalogued in major chemical databases and is supplied by specialty chemical vendors for non-human research applications, with its closest in-class analogs being the valeric (CAS 24340-17-8), butyric (CAS 13080-23-4), propionic (CAS 24340-13-4), and acetic (CAS 13080-24-5) homologs .

Why 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic Acid Cannot Be Interchanged with Shorter-Chain Homologs


The homologous series of 3-(N-methylacetamido)-2,4,6-triiodophenoxy alkanoic acids exhibits systematic, quantifiable variation in key physicochemical parameters as a function of α-carbon chain length, directly impacting solubility, partitioning behavior, chromatographic retention, and reactivity in downstream synthetic transformations . The hexanoic acid homolog (C₆, target) demonstrates a LogP of 4.505, a density of 2.127 g/cm³, and a boiling point of 634.7 °C—values that differ substantially from the valeric (C₅, density 2.199 g/cm³, boiling point 628.7 °C), butyric (C₄, density 2.28 g/cm³, boiling point 623.3 °C), propionic (C₃, density 2.371 g/cm³, boiling point 618.6 °C), and acetic (C₂, density 2.478 g/cm³, boiling point 622 °C) congeners . These differences are not trivial: a shift of one methylene unit alters density by approximately 0.07–0.17 g/cm³ and boiling point by 5–6 °C, which can determine the success or failure of solvent-based purification, crystallization conditions, or coupling reaction efficiency . Furthermore, the N-methylacetamido pharmacophore distinguishes this series from non-methylated 3-acetamido analogs (e.g., a-(3-acetylamino-2,4,6-triiodophenoxy)-caproic acid, disclosed in US Patent 3,226,431), where the absence of the N-methyl group alters hydrogen-bonding capacity and metabolic liability [1]. For procurement decisions in synthetic chemistry, analytical reference standard qualification, or biochemical assay development, chain-length and N-substitution are not interchangeable variables.

Quantitative Differentiation Evidence for 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic Acid (CAS 24340-19-0)


LogP-Driven Lipophilicity Differentiation Across the N-Methylacetamido Homologous Series

The target compound (CAS 24340-19-0) exhibits a computed LogP of 4.505, the highest value within the N-methylacetamido triiodophenoxy alkanoic acid series . This LogP value, driven by the six-carbon hexanoic acid side chain, reflects significantly greater lipophilicity compared to the shorter-chain homologs, which are expected to have progressively lower LogP values as chain length decreases (although explicit LogP data for C₂–C₅ analogs were not identified in the public domain, the trend follows established Hansch-Leo fragmental constant principles where each additional methylene group contributes approximately +0.5 log units) [1]. The high LogP of 4.505 indicates preferential partitioning into organic phases and lipid environments, which directly influences reversed-phase HPLC retention, liquid-liquid extraction efficiency, and membrane permeability in biological assays [1].

Lipophilicity LogP Partition coefficient ADME prediction Chromatographic retention

Density Gradient and Boiling Point Differentiation for Solvent-Processing Decision-Making

Systematic comparison of computed density and boiling point across the homologous series reveals a monotonic trend directly attributable to chain length. The target hexanoic acid compound (C₆) has the lowest density (2.127 g/cm³) and the highest boiling point (634.7 °C at 760 mmHg) among all five homologs . In contrast, the acetic acid analog (C₂) shows density = 2.478 g/cm³ and boiling point = 622 °C; the propionic (C₃) shows density = 2.371 g/cm³ and boiling point = 618.6 °C; the butyric (C₄) shows density = 2.28 g/cm³ and boiling point = 623.3 °C; and the valeric (C₅) shows density = 2.199 g/cm³ and boiling point = 628.7 °C . The density differential between the target and its closest analog (valeric, C₅) is 0.072 g/cm³, while the boiling point differential is 6.0 °C. The flash point of the target (337.7 °C) is also the highest in the series, exceeding that of the valeric analog by 3.7 °C .

Density Boiling point Solvent processing Crystallization Distillation

Iodine Mass Fraction and Implications for Radiopacity-Driven Applications

The iodine mass fraction—a critical determinant of X-ray attenuation efficiency—varies systematically across the homologous series due to the differing molecular weights contributed by the alkanoic acid side chains. The target compound (C₁₅H₁₈I₃NO₄, MW 657.02) contains 57.93% iodine by weight (3 × 126.90 / 657.02), whereas the acetic acid homolog (C₁₁H₁₀I₃NO₄, MW 600.91) contains 63.35% iodine, the propionic homolog (C₁₂H₁₂I₃NO₄, MW 614.94) 61.89%, the butyric homolog (C₁₃H₁₄I₃NO₄, MW 628.97) 60.53%, and the valeric homolog (C₁₄H₁₆I₃NO₄, MW 642.99) 59.21% . The target hexanoic homolog thus provides the lowest iodine content per unit mass, which may be advantageous in applications where reduced radiopacity per gram is desired, such as in negative-contrast formulations or in minimizing detector saturation in analytical X-ray techniques [1].

Iodine content Radiopacity X-ray contrast Mass attenuation coefficient

N-Methylacetamido Structural Differentiation vs. Non-Methylated 3-Acetamido Analogs

A critical structural discriminator between the target compound and the older-generation gallbladder contrast agent intermediate disclosed in US Patent 3,226,431 is the presence of an N-methyl group on the acetamido moiety [1]. The patent describes a-(3-acetylamino-2,4,6-triiodophenoxy)-caproic acid—the non-methylated analog—which differs from the target compound solely by substitution of the N-H hydrogen with an N-CH₃ group [1]. This methylation eliminates a hydrogen-bond donor site, reduces polarity, increases lipophilicity, and alters the compound's metabolic susceptibility to N-deacetylation [2]. In the broader landscape of triiodinated contrast agent chemistry, this N-methylacetamido pharmacophore appears in clinically significant agents such as metrizoic acid (3-acetamido-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid) and metrizamide, where the N-methyl group contributes to reduced osmolality and improved tolerability compared to non-methylated predecessors [2][3].

N-methylacetamido Structural analog Contrast agent intermediate Metabolic stability Hydrogen bonding

Patent Landscape and Industrial Relevance as a Contrast Agent Synthetic Intermediate

The 2-(3-(N-methylacetamido)-2,4,6-triiodophenoxy)alkanoic acid scaffold is represented in multiple patent families related to iodinated X-ray contrast agents, with SpectraBase confirming that a closely related ethoxy-butyric acid derivative in this series (2-{2-[3-(N-methylacetamido)-2,4,6-triiodophenoxy]ethoxy}butyric acid) was sourced from Bracco Industria Chimica S.p.A., Milan, Italy—the innovator company behind iomeprol (Iomeron®) [1]. The target compound itself (CAS 24340-19-0) is associated with 12 patent counts in the PubChemLite database as the closely related 3-acetamido analog [2]. The hexanoic acid side chain length of the target compound positions it as a direct synthetic precursor or structural homolog to key intermediates in the manufacture of non-ionic contrast agents, where chain-length optimization impacts coupling efficiency with polyhydroxylated amine moieties [3].

Patent Contrast agent Iomeprol Synthetic intermediate Bracco

Optimal Research and Industrial Application Scenarios for 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic Acid (CAS 24340-19-0)


Synthetic Intermediate for Non-Ionic Iodinated X-Ray Contrast Agent Development

The hexanoic acid chain length of CAS 24340-19-0, combined with the N-methylacetamido pharmacophore, makes it the preferred starting material or reference intermediate for synthesizing and characterizing non-ionic contrast agents within the triiodophenoxyalkanoic acid scaffold class [1]. Its LogP of 4.505 and solubility profile support organic-phase coupling reactions with polyhydroxylated amines (e.g., serinol or aminopropanediol derivatives), a key step in constructing the final contrast agent molecule. The compound's structural relationship to Bracco-sourced intermediates confirms its industrial authenticity for this application [1].

Calibration Standard for HPLC-MS/MS Quantification of Iodinated Contrast Agent Metabolites

With its distinct chromatographic retention driven by LogP 4.505 and unique mass signature (exact mass 656.837 Da, characteristic isotopic pattern from three iodine atoms), the target compound serves as an ideal calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify triiodinated contrast agent residues or metabolites in biological and environmental matrices . The hexanoic homolog's longer retention time relative to shorter-chain analogs facilitates baseline separation in complex sample matrices .

Physicochemical Reference Compound for logP/D and Solubility Profiling of Highly-Iodinated Organics

The computed LogP of 4.505, density of 2.127 g/cm³, and boiling point of 634.7 °C position this compound as a useful reference standard for experimental validation of computational prediction models (e.g., ChemAxon, ACD/Labs) applied to heavily halogenated aromatic compounds . Its position at the extreme end of the homologous series (longest chain, highest LogP, lowest density, highest boiling point) provides a boundary condition for testing the limits of predictive algorithms .

Gallbladder Contrast Agent Research and Cholecystographic Probe Development

The triiodophenoxy alkanoic acid scaffold, including hexanoic acid derivatives, has a documented history in oral cholecystographic contrast agent research, as evidenced by US Patent 3,226,431 and the broader Felder et al. series published in Farmaco [2]. The N-methylacetamido substitution on the target compound differentiates it from the previously patented 3-acetamido analog and may offer altered biliary excretion kinetics or gallbladder opacification characteristics worthy of comparative investigation [2].

Quote Request

Request a Quote for 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.